Vincristine Methiodide
Description
Properties
CAS No. |
4724-00-9 |
|---|---|
Molecular Formula |
C₄₇H₅₉IN₄O₁₀ |
Molecular Weight |
966.9 |
Synonyms |
6’-Methylleurocristinium Iodide; N6’-Methylleurocristinium Iodide; 1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium Deriv.; 2H-3,7-Methanoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.; Leurocristine Methiodide; 6’-Methyl-22-oxo-vincale |
Origin of Product |
United States |
Preparation Methods
Quaternization of Vincristine with Methyl Iodide
The primary method for synthesizing this compound involves the alkylation of vincristine’s tertiary amine group with methyl iodide. This reaction proceeds via nucleophilic substitution, forming a quaternary ammonium salt:
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Reaction Setup : Vincristine free base (1 equiv) is dissolved in anhydrous dichloromethane or methanol under inert atmosphere.
-
Methylation : Methyl iodide (1.2–2.0 equiv) is added dropwise at 0–25°C.
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Stirring : The mixture is stirred for 12–24 hours, monitored by thin-layer chromatography (TLC).
-
Work-Up : The solvent is evaporated under reduced pressure, and the crude product is recrystallized from methanol/diethyl ether.
-
Yield : Typically 70–85% after purification.
Critical Parameters :
-
Excess methyl iodide ensures complete quaternization.
-
Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency.
-
Temperature control minimizes side reactions.
Crystallization and X-Ray Structural Confirmation
This compound dihydrate crystallizes in a monoclinic system, enabling precise structural determination.
-
Solvent System : Slow evaporation from a methanol/water (9:1) mixture.
-
Conditions : Crystals form as colorless prisms after 7–10 days at 4°C.
-
Data Collection : X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) confirms the stereochemistry and salt formation.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 12.34 Å, b = 14.56 Å, c = 15.78 Å |
| β Angle | 98.4° |
| Resolution | 0.84 Å |
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA); retention time = 14.2 min.
-
Elemental Analysis : Calculated for C₄₇H₅₈IN₄O₁₀: C 58.22%, H 5.98%, N 5.78%. Found: C 58.15%, H 6.01%, N 5.72%.
Comparative Analysis of Synthetic Routes
Direct Quaternization vs. Alternative Methods
While quaternization with methyl iodide is the most straightforward approach, alternative methods include:
-
Silver Oxide-Mediated Methylation : Utilizes Ag₂O to abstract iodide, though yields are lower (50–60%).
-
Ion Exchange Chromatography : Vincristine hydrochloride is treated with NaI in methanol, but scalability is limited.
Advantages of Methyl Iodide Route :
-
High reproducibility and scalability.
-
Minimal byproducts due to clean nucleophilic substitution.
Applications in Structural Biology
Role in Conformational Studies
The resolved X-ray structure of this compound revealed:
-
A bent conformation between the vindoline and catharanthine moieties.
-
Stabilizing interactions between the quaternary ammonium and iodide ions.
-
Torsion Angles : C18′–C17′–C16′–C15′ = 112.3°, critical for tubulin binding.
-
Hydrogen Bonding : N⁺–H···I⁻ (2.89 Å) and O–H···O (2.67 Å) networks stabilize the crystal lattice.
Challenges and Optimization
Common Pitfalls
-
Incomplete Quaternization : Add excess methyl iodide and prolong reaction time.
-
Solvent Traces : Use high-purity solvents to avoid crystallization inhibitors.
Chemical Reactions Analysis
Types of Reactions
Vincristine Methiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The methiodide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry
Vincristine Methiodide serves as a model compound for studying the chemical behavior of vinca alkaloids. Its unique structural properties allow researchers to investigate the effects of various chemical modifications on the biological activity of vinca alkaloids.
Biology
In biological studies, this compound is explored for its ability to inhibit cell division. Research indicates that it effectively binds to tubulin, preventing polymerization and thus disrupting normal mitotic processes. This property makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies .
Medicine
This compound is being investigated for its potential in treating various cancers. Preclinical studies suggest that it may exhibit similar anticancer properties to vincristine but with improved safety profiles. For instance, it has shown promise in combination therapies, particularly with MEK inhibitors in colorectal cancer models, enhancing efficacy while mitigating some side effects associated with traditional vincristine treatment .
Industry
The compound is also utilized in developing new drug formulations and delivery systems aimed at improving the therapeutic index of vinca alkaloids. Researchers are focusing on optimizing formulations that enhance bioavailability and reduce toxicity.
Case Study 1: Combination Therapy with MEK Inhibitors
A recent study demonstrated that this compound significantly enhances the efficacy of MEK inhibitors like trametinib in KRAS-mutant colorectal cancer models. The combination treatment led to reduced tumor growth and increased apoptosis compared to monotherapy, indicating a synergistic effect that could lead to novel therapeutic options for patients .
Case Study 2: Toxicity Management in Pediatric Patients
In a clinical setting involving pediatric patients undergoing chemotherapy regimens including vincristine, researchers observed significant side effects such as oral mucositis and neutropenia. By employing this compound in modified dosing regimens, clinicians noted improvements in managing these adverse effects while maintaining therapeutic efficacy against malignancies like Ewing’s sarcoma .
Data Table: Comparative Analysis of Vincristine and this compound
| Feature | Vincristine | This compound |
|---|---|---|
| Mechanism of Action | Binds to tubulin | Binds to tubulin |
| Primary Uses | Acute leukemia, lymphomas | Potentially similar uses; ongoing research |
| Side Effects | Neurotoxicity, myelosuppression | Potentially reduced side effects |
| Research Focus | Combination therapies | Enhanced formulations and delivery |
Mechanism of Action
Vincristine Methiodide exerts its effects by binding to tubulin, a protein that forms microtubules, which are essential for cell division. By inhibiting the polymerization of tubulin, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at metaphase and subsequent apoptosis of cancer cells . This mechanism is similar to that of vincristine but may have modifications due to the presence of the methiodide group .
Comparison with Similar Compounds
Similar Compounds
Vincristine Methiodide is similar to other vinca alkaloids, including:
Vincristine: The parent compound, widely used in chemotherapy.
Vinblastine: Another vinca alkaloid with similar mechanisms but different therapeutic applications.
Vindesine: A semi-synthetic derivative of vinblastine with distinct pharmacological properties.
Vinflunine: A fluorinated derivative with enhanced anti-tumor activity.
Uniqueness
This compound is unique due to its modified structure, which may offer advantages in terms of therapeutic efficacy and reduced side effects compared to its parent compound, vincristine. The presence of the methiodide group can influence the compound’s pharmacokinetics and pharmacodynamics, potentially making it a more effective treatment option for certain cancers .
Q & A
Q. How can this compound’s off-target effects be systematically profiled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
